(E,Z)-2,4-nonadienal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21661-99-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2E,4Z)-nona-2,4-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5-,8-7+ |
InChI Key |
ZHHYXNZJDGDGPJ-IGTJQSIKSA-N |
Isomeric SMILES |
CCCC/C=C\C=C\C=O |
Canonical SMILES |
CCCCC=CC=CC=O |
Origin of Product |
United States |
Natural Occurrence and Distribution in Diverse Biological Matrices
Presence in Plant-Based Systems
(E,Z)-2,4-nonadienal has been identified in various plant-based foods, where it plays a significant role in their sensory attributes.
Fruits
This compound is a component of the aroma profile of several fruits, contributing to their distinct scents. For instance, it is recognized for its contribution to the fatty, waxy, and green notes in melon. thegoodscentscompany.com In cucumber, this compound is associated with a powerful violet-leaf and cucumber odor, with a hint of melon. bedoukian.comthegoodscentscompany.com The presence of this aldehyde has also been noted in mangoes, although specific descriptors were not provided. mdpi.com
Vegetables
In the vegetable kingdom, this compound has been detected in peas. Sensory panel evaluations of various pea preparations have described its aroma as "vegetable" and "fatty". researchgate.net
Cereal Grains
Oats are a significant source of this compound. foodb.ca Research on oat flour has shown that this compound is a key flavor substance, particularly after processing. oup.com It is formed from the lipid oxidation of linolenic acid during processes like stir-frying. oup.com Studies on oat cereals have also identified (E,E)-2,4-nonadienal as a product of lipid oxidation. researchgate.net
Processed Plant Products
The processing of plant materials can lead to the formation of this compound. In green tea, this compound is considered a key aromatic component, contributing to fried, fat, green, and burnt sugar aromas. researchgate.net It originates from the degradation of unsaturated fatty acids during the manufacturing process. researchgate.netresearchgate.net Essential oils derived from certain Algerian plants, such as Artemisia campestris, have also been found to contain this compound, where it contributes a geranium and pungent aroma. mdpi.com
Plant-Derived Fermented Products
Fermentation can also influence the presence of this compound. Studies on fermented Jerusalem artichoke juice have identified this compound, although its concentration was found to be higher in the unfermented juice. scribd.com Research on sourdough has also indicated the presence of this compound. thegoodscentscompany.com
Occurrence in Animal-Derived Matrices
This compound is not limited to plant-based sources and has been identified in various animal-derived products. It is a known microcomponent of many animal products, believed to be a secondary product originating from fatty acids. perfumerflavorist.com For instance, it is a significant volatile organic compound found in chicken breast muscle. nih.gov Research on beef and pork vegetable gravies has also identified (E,E)-2,4-nonadienal as a key aroma compound, contributing a "deep-fried" and "tallowy" scent. researchgate.net Furthermore, it has been detected in raw beef meat samples. unizar.es The compound is also associated with the flavor of chicken fat. thegoodscentscompany.com In Maillard reaction products derived from beef tallow (B1178427) residue, (E,E)-2,4-nonadienal has been identified as an aroma-active compound. mdpi.com
Data on this compound Occurrence
Table 1: Presence of this compound in Plant-Based Systems
| Biological Matrix | Specific Example | Associated Aroma/Flavor Descriptors | Research Findings |
| Fruits | Cucumber | Green, violet leaf, melon bedoukian.comthegoodscentscompany.com | A powerful and diffusive odor component. bedoukian.comthegoodscentscompany.com |
| Melon | Fatty, waxy, green thegoodscentscompany.com | Contributes to the characteristic melon scent. thegoodscentscompany.com | |
| Mango | Not specified | Identified as a volatile compound. mdpi.com | |
| Vegetables | Peas | Vegetable, fatty researchgate.net | Detected in various pea preparations. researchgate.net |
| Cereal Grains | Oats | Fatty, citrus foodb.caoup.com | A key flavor substance, especially after stir-frying. oup.com |
| Processed Plant Products | Green Tea | Fried, fat, green, burnt sugar researchgate.net | Formed from the degradation of unsaturated fatty acids. researchgate.netresearchgate.net |
| Essential Oils (Artemisia campestris) | Geranium, pungent mdpi.com | Identified as a compound with a high odor activity value. mdpi.com | |
| Plant-Derived Fermented Products | Jerusalem Artichoke Juice | Not specified | Found in higher concentrations in unfermented juice. scribd.com |
| Sourdough | Not specified | Identified as a volatile compound. thegoodscentscompany.com |
Table 2: Presence of this compound in Animal-Derived Matrices
| Biological Matrix | Specific Example | Associated Aroma/Flavor Descriptors | Research Findings |
| Meat | Chicken Breast Muscle | Not specified | Identified as a major volatile organic compound. nih.gov |
| Beef and Pork Vegetable Gravies | Deep-fried, tallowy researchgate.net | A key aroma compound in both beef and pork gravies. researchgate.net | |
| Raw Beef | Not specified | Detected in fresh raw beef meat samples. unizar.es | |
| Animal Fat | Chicken Fat | Chicken fat thegoodscentscompany.com | Contributes to the characteristic flavor of chicken fat. thegoodscentscompany.com |
| Beef Tallow Residue (Maillard reaction products) | Not specified | Identified as an aroma-active compound. mdpi.com |
Meat Products (e.g., Chicken Meat, Bacon)
The compound is also a key aroma contributor in other meat products. For instance, in beef and pork vegetable gravies, (E,E)-2,4-nonadienal, with its deep-fried odor, is considered a key volatile flavor compound. researchgate.net The formation of 2,4-nonadienal in meat is often linked to the auto-oxidation of polyunsaturated fatty acids like linolenic and arachidonic acids present in phospholipids. scielo.brresearchgate.net
Table 1: Occurrence of this compound in Meat Products
| Meat Product | Specific Isomer Identified | Role in Flavor/Aroma | Precursors |
|---|---|---|---|
| Chicken Meat | (E,E)-2,4-nonadienal | Contributes to overall aroma, especially after stewing. nih.gov | L-tyrosine, L-asparagine, adenosine (B11128), valine. nih.gov |
| Beef/Pork Gravy | (E,E)-2,4-nonadienal | Key contributor to gravy odor with a deep-fried characteristic. researchgate.net | Polyunsaturated fatty acids. scielo.brresearchgate.net |
Dairy Products (e.g., Milk, Cheese)
In the realm of dairy, this compound has been identified as a contributor to both desirable and undesirable flavors. In Cheddar cheese, for example, (E,Z)-2,4-decadienal has been associated with off-flavor notes. scispace.com Research on liquid Cheddar whey identified (E,E)-2,4-nonadienal as a potent aroma-active compound with a "frying oil" scent, the intensity of which can vary. researchgate.net This compound, along with others, is thought to be formed from the oxidation of unsaturated fatty acids. researchgate.net
Table 2: Occurrence of this compound in Dairy Products
| Dairy Product | Specific Isomer Identified | Associated Flavor/Aroma |
|---|---|---|
| Cheddar Cheese | (E,Z)-2,4-decadienal (related compound) | Off-flavor. scispace.com |
| Liquid Cheddar Whey | (E,E)-2,4-nonadienal | "Frying oil" aroma. researchgate.net |
Marine Products (e.g., Fermented Oysters)
The flavor profile of marine products is also influenced by the presence of this compound and related compounds. In fermented oyster hydrolysates, (E,Z)-2,6-nonadienal was found to enhance desirable flavors. nih.gov Another study on fermented oysters identified (E,Z)-2,6-nonadienal as a key aroma compound produced by beneficial microbes like Lactobacillus plantarum and Saccharomyces cerevisiae. nih.gov Furthermore, aldehydes such as (E,Z)-2,6-nonadienal and (E,Z)-2,4-decadienal have been noted as abundant in oyster hydrolysates, contributing to their characteristic seafood flavor. researchgate.net
Table 3: Occurrence of this compound and Related Compounds in Marine Products
| Marine Product | Specific Compound Identified | Role in Flavor/Aroma |
|---|---|---|
| Fermented Oyster Hydrolysates | (E,Z)-2,6-nonadienal | Enhances desirable flavors. nih.govnih.gov |
| Oyster Hydrolysates | (E,Z)-2,6-nonadienal, (E,Z)-2,4-decadienal | Contributes to characteristic seafood flavor. researchgate.net |
Identification as Volatile Organic Compounds (VOCs) in Various Habitats
This compound is recognized as a volatile organic compound (VOC) in a variety of environments, extending beyond just food matrices. For instance, a study on the habitat of the escamolera ant (Liometopum apiculatum) identified (E,E)-2,4-nonadienal as one of 48 VOCs present. revista-agroproductividad.orgumn.eduresearchgate.net This compound, described as having a food-related aroma, was found to have a notable intensity in the ant's habitat. revista-agroproductividad.org
The compound has also been identified in various plant-based products. For example, it is listed as an odor component in litchi fruit. mdpi.com Furthermore, it has been detected in a range of foods including fish, oats, onions, and breakfast cereals. foodb.ca The formation of 2-nonenal, a related compound, is known to occur from the enzymatic and non-enzymatic breakdown of unsaturated fatty acids like linoleic and arachidonic acid in both plant and animal products. perfumerflavorist.com
Biochemical Pathways and Mechanisms of Formation
Lipid Oxidation-Dependent Biogenesis
The primary route for the formation of (E,Z)-2,4-nonadienal is through the oxidative degradation of polyunsaturated fatty acids (PUFAs). This process can be either enzymatic or non-enzymatic, leading to a cascade of reactions that ultimately yield a variety of volatile compounds, including this compound.
Role of Polyunsaturated Fatty Acids (PUFAs) as Precursors
Polyunsaturated fatty acids are the fundamental precursors for the biogenesis of this compound. perfumerflavorist.com Specifically, linoleic acid and to a lesser extent, linolenic acid, are key starting materials. researchgate.netresearchgate.net The autoxidation rates of oleic, linoleic, and linolenic acids are reported to be in the ratio of approximately 1:41:98, respectively, highlighting the high susceptibility of linoleic and linolenic acids to oxidation. The presence of multiple double bonds in these fatty acids makes them particularly prone to oxidation, which initiates the formation of various volatile compounds. perfumerflavorist.comresearchgate.net
| Precursor Fatty Acid | Role in this compound Formation |
| Linoleic Acid | A primary precursor, its oxidation leads to the formation of hydroperoxides that are subsequently cleaved to form this compound. researchgate.netmdpi.com |
| Linolenic Acid | Also serves as a precursor, though its degradation pathways can lead to a wider array of volatile compounds. researchgate.net |
Enzymatic Catalysis in Formation
Enzymatic processes play a crucial role in the controlled formation of this compound from PUFAs. This pathway involves the sequential action of at least two key enzymes: lipoxygenase and hydroperoxide lyase.
Lipoxygenase (LOX) is a non-heme iron-containing enzyme that catalyzes the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure. mdpi.com This reaction introduces a hydroperoxide group onto the fatty acid backbone, creating hydroperoxide intermediates. For instance, the oxidation of linoleic acid by LOX can yield 9-hydroperoxy- and 13-hydroperoxy-octadecadienoic acid. mdpi.com These hydroperoxides are relatively unstable and serve as the immediate precursors for the next enzymatic step. The activity of LOX can be influenced by environmental factors such as temperature and salinity. mdpi.com
Following the formation of hydroperoxides by LOX, hydroperoxide lyase (HPL) catalyzes the cleavage of these intermediates. mdpi.com This cleavage results in the formation of shorter-chain aldehydes and oxo-acids. Specifically, the cleavage of 9-hydroperoxy-linoleic acid by HPL can lead to the formation of this compound. HPL is a member of the cytochrome P450 enzyme family and is crucial for the generation of many volatile "green-note" compounds in plants. mdpi.com
Lipoxygenase (LOX) Activity and Hydroperoxide Intermediates
Non-Enzymatic Oxidative Degradation
In addition to enzymatic pathways, this compound can also be formed through non-enzymatic autoxidation of PUFAs. This process is typically initiated by factors such as heat, light, and the presence of metal ions. While this pathway also proceeds through the formation of hydroperoxide intermediates, the lack of enzymatic control often leads to a more complex mixture of volatile products. The classical beta-scission mechanism of linoleic hydroperoxide decomposition does not fully account for the formation of this compound, suggesting that other oxidative reactions are involved. researchgate.net
Maillard Reaction Pathways
Formation in Advanced Glycation End-Product Systems
Advanced glycation end-products (AGEs) are a complex group of compounds formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, nucleic acids, or lipids. nih.govmdpi.com This process, known as the Maillard reaction, begins with the condensation of a carbonyl group from a reducing sugar and an amino group, forming a Schiff base. mdpi.com This is followed by rearrangements to create more stable Amadori products. frontiersin.org Further reactions lead to the irreversible formation of AGEs. nih.gov
Phenolic compounds have been shown to inhibit the formation of Maillard reaction-derived off-flavor compounds. umn.edu For instance, epicatechin significantly inhibited the formation of compounds like methional, 2-acetyl-1-pyrroline, and 2-acetyl-2-thiazoline, which are derived from the Maillard reaction. However, it had minimal effect on the formation of lipid oxidation products such as (E,E)-2,4-nonadienal. umn.edu This suggests that the formation of (E,E)-2,4-nonadienal is more closely linked to lipid oxidation pathways rather than being a primary product of the Maillard reaction itself. umn.edu
Interaction with Amino Acids (e.g., Cysteine, L-Tyrosine, L-Asparagine, Adenosine (B11128), Valine)
This compound interacts with various amino acids, influencing the formation of flavor compounds and reaction kinetics.
Cysteine: Studies have shown that aliphatic aldehydes, including (E,E)-2,4-nonadienal and (E,Z)-2,6-nonadienal, inhibit the reaction between cysteine and glucose in the Maillard reaction. cabidigitallibrary.orgnih.govresearchgate.net Polyunsaturated aldehydes like (E,E)-2,4-nonadienal demonstrate greater inhibition compared to monounsaturated and saturated aldehydes. researchgate.netnih.gov This inhibition is primarily due to the suppression of cysteine-Amadori product formation and the acceleration of thiazolidine (B150603) derivative formation. researchgate.netnih.gov The presence of cysteine can also catalyze the reaction of aliphatic aldehydes. nih.gov The interaction of aliphatic aldehydes with the Maillard reaction changes the formation pathways of certain sulfur-containing compounds. cabidigitallibrary.org
L-Tyrosine, L-Asparagine, Adenosine, and Valine: In chicken breast muscle, L-tyrosine, L-asparagine, adenosine, and valine have been identified as major precursors for the formation of (E,E)-2,4-nonadienal. researchgate.net A weighted co-expression network analysis revealed a significant positive correlation between the levels of these amino acids and the concentration of (E,E)-2,4-nonadienal.
The following table summarizes the key amino acid interactions with this compound and their outcomes.
Influence of Unsaturated Bonds in Aliphatic Aldehydes on Maillard Reaction Kinetics
The number and position of unsaturated bonds in aliphatic aldehydes significantly affect the kinetics of the Maillard reaction. Research comparing nonanal (B32974), (E)-2-nonenal, (E,E)-2,4-nonadienal, and (E,Z)-2,6-nonadienal has revealed that the degree of unsaturation plays a crucial role. cabidigitallibrary.orgnih.govnih.gov
Polyunsaturated aldehydes, such as (E,E)-2,4-nonadienal and (E,Z)-2,6-nonadienal, exhibit a stronger inhibitory effect on the Maillard reaction between cysteine and glucose than monounsaturated aldehydes like (E)-2-nonenal and saturated aldehydes like nonanal. nih.govresearchgate.netnih.gov This inhibition is primarily achieved by hindering the formation of cysteine-Amadori products. researchgate.netnih.gov Conversely, these unsaturated aldehydes accelerate the formation of thiazolidine derivatives. researchgate.netnih.gov
While the number of unsaturated bonds influences the inhibitory effect, the position of these bonds in the aliphatic aldehydes appears to have a similar effect on the initial stage of the Maillard reaction. nih.govnih.gov The presence of these aldehydes also introduces multiple pathways for the formation of various volatile flavor compounds. cabidigitallibrary.orgnih.gov
Microbial Biotransformation and Metabolism
Formation during Fermentation Processes (e.g., Jerusalem Artichoke Juice, Cocoa)
This compound can be formed during the fermentation of various food products, influenced by the microbial communities present.
Cocoa: In cocoa fermentation, yeasts play a crucial role in developing the final chocolate flavor. scispace.com Species like Saccharomyces cerevisiae and Pichia kudriavzevii are significant for their fermentative capacity and production of aromatic compounds. mdpi.com While many volatile compounds are produced during fermentation, (E,E)-2,4-nonadienal and (E,E)-2,4-decadienal have been identified as predominant compounds in Caribbean chocolate samples, likely arising from the degradation of milk components during the conching process, which follows fermentation. mdpi.com Furthermore, (E,E)-2,4-nonadienal is among the odorants with the highest flavor dilution factors in fresh cocoa pulp from various origins, indicating its presence even before extensive processing. nih.gov
Microbial Influence on Volatile Profiles
Microorganisms play a significant role in shaping the volatile profiles of fermented foods, which can include the formation or reduction of this compound.
In a study on kelp fermentation, Saccharomyces cerevisiae was found to be effective in reducing fishy-odor compounds, including a 91% decrease in unsaturated aldehydes. researchgate.net The primary contributors to the fishy odor were substances with an α,β-unsaturated carbonyl structure, such as 1-octen-3-one (B146737) and (E,Z)-2,6-nonadienal. researchgate.net This demonstrates that specific microbes can significantly decrease the concentration of such aldehydes.
Conversely, in other contexts, microbial activity can lead to the formation of (E,E)-2,4-nonadienal. For instance, it was detected in Chinese steamed bread made with a traditional starter, where the microbial community included various bacteria and yeasts. mdpi.com Similarly, it was identified as a key odorant contributing to the "green off-flavor" in black tea, with lipid degradation being the primary metabolic pathway. researchgate.net
The influence of microbes on the volatile profile is also evident in the fermentation of feedlot pellets. Inoculation with the probiotic Bacillus amyloliquefaciens H57 was shown to alter the volatile organic compound profile, reducing the peak areas of several microbial volatile organic compounds, though the effect on 2,4-decadienal, (E,E)- was a reduction while the impact on (E,E)-2,4-nonadienal was not explicitly detailed as reduced. nih.gov
The following table lists the chemical compounds mentioned in this article.
Degradation and Transformation Pathways
Enzymatic Degradation in Biological Systems
In biological systems, the degradation of (E,Z)-2,4-nonadienal is primarily an enzymatic process. For instance, in cucumbers, this compound is synthesized enzymatically from polyunsaturated fatty acids through a series of reactions involving lipoxygenases, hydroperoxide lyases, and isomerases. dss.go.th The stability of this compound in cucumber tissue homogenates is significantly affected by endogenous enzymes. dss.go.th Pasteurization, a process known to inactivate enzymes, was found to prevent the production of this aldehyde. dss.go.th
Lipoxygenase (LOX) is a key enzyme in this pathway. oup.com There are two main types, 9-LOX and 13-LOX, which introduce oxygen to form hydroperoxy derivatives of fatty acids like linoleic and linolenic acids. oup.com These hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce aldehydes. oup.commdpi.com The resulting aldehydes can be further reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). oup.com
Non-Enzymatic Chemical Degradation
This compound can also undergo degradation through several non-enzymatic chemical pathways. These reactions are influenced by factors such as temperature, pH, and the presence of other chemical species.
One identified pathway for the degradation of related dienals is through retro-aldol condensation. For example, the degradation of (E,Z)-2,6-nonadienal in aqueous solutions is proposed to occur via hydration to form 3-hydroxy-Z-6-nonenal, which then undergoes a retro-aldol condensation to yield Z-4-heptenal and ethanal. dss.go.thjfda-online.com Similarly, the degradation of (E,E)-2,4-decadienal, a structurally similar compound, has been attributed to retro-aldol condensation reactions, especially with prolonged heating. mdpi.com These reactions contribute to the development of stale flavors in foods. mdpi.com
Microorganisms play a significant role in the transformation of this compound, particularly in environments like sourdough fermentation. Certain lactic acid bacteria (LAB) and yeasts can reduce aldehydes. nih.gov Heterofermentative lactobacilli have been shown to rapidly reduce aldehydes like (E,E)-2,4-decadienal and (E)-2-nonenal to their corresponding alcohols. nih.govresearchgate.net For example, Lactobacillus sanfranciscensis reduces these aldehydes to unsaturated alcohols. researchgate.net In contrast, Saccharomyces cerevisiae exhibits lower activity and can reduce both the aldehyde group and the double bond, leading to saturated alcohols. nih.govresearchgate.net Studies have shown that some LAB strains can effectively reduce levels of various aldehydes, including (E,E)-2,4-nonadienal. frontiersin.org
The reduction of aldehydes by heterofermentative lactobacilli can be coupled with the oxidation of NADH to NAD+, a process that allows the microorganism to generate additional ATP from glucose. researchgate.net
This compound is itself a product of lipid oxidation and can undergo further oxidation. researchgate.netsci-hub.red The conjugated diene system makes the compound susceptible to oxidative degradation, which can be accelerated by elevated temperatures. This oxidation can lead to the formation of the corresponding carboxylic acid.
As a secondary lipid oxidation product, this compound is formed from the breakdown of primary oxidation products like hydroperoxides of polyunsaturated fatty acids, such as linoleic acid. researchgate.netmdpi.comnih.govnih.gov The formation of this compound and its (E,E)-isomer from linoleic hydroperoxides is not explained by the classical beta-scission mechanism. researchgate.net Further oxidation of related compounds can also occur. For instance, (E)-2-octenal may be produced by the further oxidation of 3-nonenal. researchgate.net The complex mixture of secondary oxidation products, including various aldehydes, contributes to the off-flavors associated with lipid oxidation in food products. nih.govresearcherslinks.com
Interactive Data Table: Degradation Pathways and Products
| Degradation Pathway | Key Reactants/Conditions | Major Products | References |
| Enzymatic Degradation | Lipoxygenase, Hydroperoxide Lyase, Alcohol Dehydrogenase | Alcohols (e.g., (E,Z)-2,6-nonadien-1-ol) | dss.go.thoup.commdpi.com |
| Retro-Aldol Condensation | Aqueous solution, Heat | Smaller aldehydes and other carbonyls (e.g., Z-4-heptenal, ethanal from related dienals) | dss.go.thjfda-online.commdpi.com |
| Microbial Reduction | Lactic Acid Bacteria (e.g., L. sanfranciscensis), Yeast (S. cerevisiae) | Unsaturated/Saturated Alcohols | nih.govresearchgate.netfrontiersin.org |
| Chemical Oxidation | Oxygen, Elevated Temperature | Carboxylic Acids |
Role in Biological and Ecological Interactions
Plant-Herbivore Defense Mechanisms
Plants produce a vast arsenal (B13267) of secondary metabolites to defend against herbivores, and volatile aldehydes are a critical component of this chemical defense system. These compounds can act directly as toxins or repellents, or indirectly by attracting the natural enemies of the herbivores.
Research into the composition of essential oils from various plants has identified (E,Z)-2,4-nonadienal as a notable volatile constituent in certain species. A detailed analysis of the essential oil from Algerian Artemisia campestris (Field Wormwood) revealed the presence of this compound. In this plant, the compound was found to have one of the highest odor activity values, contributing a geranium-like, pungent aroma to the oil. While the essential oils of Artemisia species are broadly recognized for their insect-repellent and antimicrobial properties, the specific contribution of the this compound isomer to herbivore defense has not been extensively detailed in the researched literature. However, its identification as a potent aroma compound within a defensively rich plant genus points towards its potential involvement in mediating plant-herbivore interactions.
Table 1: Identification of this compound in Plant Species
| Plant Species | Compound Identified | Finding |
|---|
Insect Semiochemicals and Pheromonal Activity
Semiochemicals are chemical substances that carry information between individuals and are fundamental to insect communication, influencing behaviors such as mating, aggregation, and foraging. Aldehydes are a well-established class of insect semiochemicals, serving as pheromones or defensive secretions in numerous species.
Direct evidence specifically identifying this compound as an insect pheromone or semiochemical is limited in the scientific literature. However, the study of related compounds provides a strong contextual basis for its potential role. For instance, the analysis of exocrine secretions from true bugs (Heteroptera) often reveals complex blends of unsaturated aldehydes.
A notable example is the defensive secretion of the wheel bug Arilus carinatus. The volatile components from its subrectal glands include a variety of aldehydes. While this compound was not explicitly identified, the presence of the closely related isomer (E,E)-2,4-nonadienal and the C10-analogue (E,Z)-2,4- or (Z,E)-2,4-decadienal was confirmed. These secretions are hypothesized to function as potential sex pheromones, although this requires further verification. The presence of these structurally similar compounds in insect secretions highlights the importance of this class of chemicals in insect communication and defense.
Table 2: Aldehydic Semiochemicals Identified in the Secretion of the Wheel Bug (Arilus carinatus)
| Compound | Isomer(s) | Putative Function |
|---|---|---|
| 2,4-Nonadienal | (E,E) | Defensive secretion, potential pheromone component. |
| 2,4-Decadienal | (E,E), (E,Z) or (Z,E) | Defensive secretion, potential pheromone component. |
| 2-Octenal | (E) | Defensive secretion, potential pheromone component. |
| 2-Nonenal | (E) | Defensive secretion, potential pheromone component. |
| 2-Decenal | (E) | Defensive secretion, potential pheromone component. |
Contributions to Food Science and Quality
Flavor Chemistry and Aroma Contribution
The sensory impact of (E,Z)-2,4-nonadienal is highly dependent on its concentration and the food matrix in which it is present. It is recognized for its contribution to a range of aroma notes, from desirable to off-putting, and is considered a key odorant in several food products.
At certain concentrations, this compound imparts favorable aroma characteristics. It is often described as having fatty, waxy, and green notes. thegoodscentscompany.com Research has highlighted its role in creating the perception of chicken fat, with additional nuances of citrus peel, melon, and cucumber. thegoodscentscompany.comthegoodscentscompany.com In some contexts, it can also contribute a tropical fruit note. thegoodscentscompany.com The (E,E) isomer, which is closely related, is also noted for its fatty and waxy odor. perfumerflavorist.com
The table below summarizes the desirable aroma notes associated with this compound.
| Aroma Descriptor | Associated Nuances |
| Fatty | Chicken fat, Greasy potato chip |
| Waxy | - |
| Green | Cucumber, Melon, Violet leaf |
| Fruity | Tropical fruit, Pear |
| Other | Nut flesh, Citrus rind |
Data sourced from multiple olfactometry studies and flavor descriptor listings. thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.com
The influence of this compound is evident across a diverse range of foods:
Blueberries and Green Tea: As mentioned, it is a key aroma component in certain types of green tea, contributing to its characteristic fragrance. frontiersin.orgnist.gov In blueberries, while other isomers might be more prominent, the nonadienals as a group are important for the fruit's aroma. researcher.life
Fermented Oysters and Bacon: The information from the search results does not specifically detail the impact of this compound on fermented oysters. However, in the context of seafood, aldehydes derived from lipid oxidation contribute to both fresh and off-aromas. nih.govisnff-jfb.com For bacon, which is a high-fat product, the thermal degradation of lipids during cooking would lead to the formation of various aldehydes, including nonadienals, contributing to its characteristic fried and fatty aroma.
Role as Key Odorants (e.g., in blueberries, green tea, pea preparations)
Indicator of Quality Deterioration and Off-Flavor Formation
While it can be a desirable flavor component, this compound is more commonly associated with the negative aspects of food quality, particularly as a marker for lipid oxidation and the development of rancidity.
The formation of this compound is a direct result of the oxidative degradation of polyunsaturated fatty acids, a process that leads to rancidity in foods. perfumerflavorist.com This makes it a reliable chemical marker for the deterioration of quality in products rich in these fats.
Oils: In edible oils, particularly those high in linoleic acid, the presence and concentration of this compound and its isomers are used to monitor the extent of lipid oxidation. nih.govpsu.edu Studies on rapeseed oil and olive oil have identified it as a key volatile compound formed during oxidation. nih.govpsu.edu
Dairy Products: In dairy products, lipid oxidation is a significant cause of off-flavor development. This compound has been identified in pasteurized cream and is associated with off-flavors in fermented milk products when certain lecithins are used. researchgate.netresearchgate.net Its formation contributes to the stale and oxidized flavors that can occur during the storage of dairy items.
The table below shows the food products where (E,E)-2,4-nonadienal has been identified as a marker of lipid oxidation.
| Food Product | Role as Oxidation Marker |
| Edible Oils (e.g., Rapeseed, Olive) | Key volatile product of oxidation. |
| Dairy Products (e.g., Cream, Fermented Milk) | Contributes to oxidized and stale off-flavors. |
| Oat Flours | Major volatile compound produced by lipid oxidation. researchgate.net |
| Walnut Kernels | Identified as a marker for oxidation during storage. mdpi.com |
| Surimi (Fish Paste) | Potent aroma-active compound associated with fishy and oily odors. isnff-jfb.com |
Data compiled from studies on lipid oxidation in various food matrices. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com
The negative sensory impact of this compound is characterized by several distinct off-flavor descriptors. The perception of these off-flavors is often a clear indication of product spoilage.
Fishy and Metallic: In some food systems, particularly those containing fish or certain fats, this compound can contribute to fishy or metallic off-notes. isnff-jfb.comoup.com
Stale and Beany: The presence of this compound is a hallmark of staleness in many products, arising from the oxidation of lipids over time. researchgate.net In soy products, it is a key contributor to the "beany" off-flavor that can be undesirable to some consumers. acs.org In lentils, while it can be a characteristic flavor, at higher concentrations it contributes to a "rancid" off-flavor. mdpi.com
Markers of Lipid Oxidation and Rancidity (e.g., in Oils, Dairy Products)
Influence on Maillard Reaction Flavor Pathways in Food Systems
The Maillard reaction, a cornerstone of flavor development in cooked foods, is a complex cascade of chemical reactions between amino acids and reducing sugars. Aliphatic aldehydes, such as this compound and its isomers, are known to significantly influence these pathways, thereby altering the final flavor profile of foods.
Research demonstrates that polyunsaturated aldehydes, including isomers of 2,4-nonadienal, can inhibit the Maillard reaction. nih.govcabidigitallibrary.org Specifically, (E,E)-2,4-nonadienal and (E,Z)-2,6-nonadienal have been shown to exhibit a greater inhibitory effect on the reaction between cysteine and glucose than saturated or monounsaturated aldehydes like nonanal (B32974) and (E)-2-nonenal. nih.govcabidigitallibrary.org This inhibition is primarily manifested through the suppression of cysteine-Amadori product formation, which are key intermediates in the Maillard reaction. researchgate.netnih.gov Concurrently, the presence of these aldehydes can accelerate the formation of thiazolidine (B150603) derivatives. researchgate.netnih.gov
The introduction of aliphatic aldehydes into a Maillard reaction system fundamentally alters the formation pathways for a variety of volatile compounds crucial to aroma. nih.govcabidigitallibrary.org For instance, the presence of these aldehydes can change the generation pathways for important sulfur-containing flavor compounds like 2-propylthiophene, thieno[3,2-b]thiophene, and 2,5-thiophenedicarboxaldehyde. nih.govcabidigitallibrary.org Other compounds, such as 2-furanmethanol, 2-thiophenecarboxaldehyde, and 5-methyl-2-thiophenecarboxaldehyde, are derived from the direct interaction between the aldehydes and Maillard reaction intermediates. nih.govcabidigitallibrary.org This demonstrates that this compound and related compounds are not merely passive components but active participants that can direct the chemical reactions responsible for creating the complex flavors in cooked foods.
Table 1: Influence of Aliphatic Aldehydes on the Formation of Volatile Compounds in a Cysteine-Glucose Maillard Reaction System
| Volatile Compound Class | Formation Pathway Influence | Specific Compounds Affected | Reference |
|---|---|---|---|
| Thiophenes | Formation pathway changed by the addition of aliphatic aldehydes. | 2-propylthiophene, thieno[3,2-b]thiophene, 2,5-thiophenedicarboxaldehyde | nih.govcabidigitallibrary.org |
| Furans & Thiophenecarboxaldehydes | Derived from the interaction of aliphatic aldehydes and the Maillard reaction. | 2-furanmethanol, 2-thiophenecarboxaldehyde, 5-methyl-2-thiophenecarboxaldehyde | nih.govcabidigitallibrary.org |
| Furans | Resulted directly from aliphatic aldehydes. | 2-propylfuran, (E)-2-(2-pentenyl)furan | cabidigitallibrary.org |
| Furanones & Thiophenes | Produced from the Maillard reaction itself (baseline). | 5-butyldihydro-2(3H)-furanone, 2-methylthiophene | cabidigitallibrary.org |
Application in Food Preservation and Shelf-Life Extension
Beyond its role in flavor chemistry, this compound and its isomers have demonstrated significant potential as agents for food preservation, owing to their antimicrobial properties.
Antifungal Activities (e.g., against Rhizopus stolonifer)
Rhizopus stolonifer, commonly known as black bread mold, is a pervasive fungus responsible for significant postharvest losses in fruits and vegetables. Research has identified the isomer (E,E)-2,4-nonadienal as a potent antifungal agent against this and other pathogenic fungi. nih.govacs.org
Studies have shown that (E,E)-2,4-nonadienal exhibits optimal antifungal effects against R. stolonifer, with a reported 50% effective concentration (EC₅₀) of 11.29 μg/mL. nih.govacs.orgacs.org Its efficacy is demonstrated through both direct contact and fumigation methods. nih.govacs.org The mode of action is multifaceted; it effectively inhibits spore germination and disrupts the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.govacs.org This disruption leads to increased permeability of the cell membrane and altered mycelial morphology, ultimately compromising the fungus's viability. nih.govacs.org Furthermore, the compound induces oxidative stress within the fungal cells, contributing to its antifungal effect. nih.govacs.org In practical applications, (E,E)-2,4-nonadienal has been shown to significantly reduce soft rot caused by R. stolonifer in stored cherry tomatoes. nih.govacs.org
**Table 2: Antifungal Profile of (E,E)-2,4-Nonadienal against *Rhizopus stolonifer***
| Parameter | Finding | Reference |
|---|---|---|
| Target Organism | Rhizopus stolonifer | nih.govacs.org |
| Efficacy (EC₅₀) | 11.29 μg/mL | nih.govacs.orgacs.org |
| Mechanism of Action | Inhibition of spore germination | nih.govacs.org |
| Disruption of ergosterol biosynthesis | nih.govacs.org | |
| Increased cell membrane permeability | nih.govacs.org | |
| Induction of oxidative stress | nih.govacs.org | |
| Application Method | Effective via direct contact and fumigation | nih.govacs.org |
Potential as Natural Preservatives
The demonstrated antifungal efficacy of compounds like (E,E)-2,4-nonadienal positions them as promising candidates for natural food and agricultural preservatives. nih.govacs.org The search for alternatives to synthetic fungicides is driven by consumer demand for "clean label" products and concerns over the potential toxicity and environmental impact of synthetic chemicals. mdpi.com
Aldehydes, as a class of compounds, are recognized for their antimicrobial activities. researchgate.net The effectiveness of (E,E)-2,4-nonadienal against a significant postharvest pathogen like R. stolonifer, combined with its low toxicity profile noted in studies, makes it an attractive option. nih.govacs.org Its ability to act as a fumigant is particularly advantageous for protecting stored commodities, such as grains and produce, from fungal contamination. The use of such natural, volatile compounds could offer an efficient, safe, and cost-effective strategy to prevent food spoilage and extend shelf-life, thereby reducing food waste and enhancing food security. nih.govacs.org
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques
Chromatography, particularly in the gas phase, is the cornerstone for analyzing volatile compounds like (E,Z)-2,4-nonadienal. Various detectors and multi-dimensional approaches enhance the identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS/MS, GC-TOF-MS)
Gas chromatography coupled with mass spectrometry is a powerful and widely used technique for the separation and identification of volatile compounds. In its various configurations, GC-MS provides high sensitivity and structural information, making it indispensable for the analysis of this compound in diverse samples such as food and beverages.
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed for the analysis of volatile and semi-volatile compounds. The process involves separating compounds in a gas chromatograph and then detecting them with a mass spectrometer. This technique was utilized to identify (E,E)-2,4-nonadienal in soymilks prepared by different methods and in various tangerine hybrids. acs.orgusda.gov In a study on green tea, 60 volatile components, including (E,E)-2,4-nonadienal, were identified using GC-MS/MS. mdpi.com The combination of headspace solid-phase microextraction (HS-SPME) with GC-MS has been established as a robust method for quantifying volatile compounds in solid food samples like fresh beef. unizar.es
Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity by performing multiple stages of mass analysis. This is particularly useful for distinguishing target compounds from complex background matrices. For instance, GC-MS/MS was used to identify key odorants in green tea, where (E,E)-2,4-nonadienal was found to be a significant contributor to the aroma. mdpi.com
Time-of-Flight Mass Spectrometry (GC-TOF-MS) provides high-speed data acquisition and excellent mass accuracy, which is beneficial for analyzing complex mixtures and identifying unknown compounds. Comprehensive two-dimensional gas chromatography combined with TOF-MS (GCxGC-TOFMS) has been successfully applied to analyze volatile compounds in grass carp (B13450389) and shaken black tea, identifying (E,E)-2,4-nonadienal as a characteristic component. tandfonline.comnih.gov This technique offers high peak capacity, sensitivity, and resolution. tandfonline.com HS-SPME coupled with GC-quadrupole-TOF-MS has also proven effective for extracting and accurately identifying polar volatiles in other complex samples. oup.com
Table 1: Applications of GC-MS Techniques for this compound Analysis
| Technique | Application/Matrix | Key Findings |
|---|---|---|
| GC-MS | Soymilk | Identified (E,E)-2,4-nonadienal as a key aroma-active compound. acs.org |
| GC-MS | Tangerine Hybrids | Detected (E,E)-2,4-nonadienal among other aroma-active aldehydes. usda.gov |
| GC-MS/MS | Green Tea | Identified (E,E)-2,4-nonadienal as a substantial contributor to the overall aroma. mdpi.com |
| HS-SPME-GC-MS | Fresh Raw Beef | Developed a robust method for quantifying 30 volatile compounds, including aldehydes. unizar.es |
| GCxGC-TOFMS | Grass Carp | Identified (E,E)-2,4-nonadienal as a characteristic volatile component, contributing to the fishy smell. tandfonline.com |
| GCxGC-TOFMS | Shaken Black Tea | Identified 241 volatiles, with (E)-β-ionone and (E,Z)-2,6-nonadienal showing high relative odor activity values. nih.gov |
| HS-SPME-GC-QTOF-MS | Siraitia grosvenorii | (E,E)-2,4-nonadienal was identified as a main volatile component. oup.com |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. tandfonline.com This is achieved by using two columns of different polarities connected by a modulator, which allows for a more detailed separation of complex volatile mixtures. tandfonline.comacs.org
The application of GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) has proven to be highly effective in food analysis. This combination offers high resolution, sensitivity, and peak capacity. tandfonline.comnih.gov In the analysis of volatile compounds in different parts of grass carp, GCxGC-TOFMS identified a greater number of characteristic components, including (E,E)-2,4-nonadienal, compared to traditional GC-MS methods. tandfonline.com Similarly, in a study on dark chocolate, GCxGC-TOF-MS was used for the distinct identification of volatile compounds to prevent overlaying peaks. sci-hub.se The technique has also been instrumental in characterizing key odorants in shaken black tea, identifying a total of 241 volatile compounds. nih.gov The enhanced separation power of GCxGC is crucial for resolving co-eluting compounds that would otherwise be difficult to distinguish in a single-dimensional separation.
Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA)
Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of gas chromatography with human sensory perception. colostate.edu As compounds elute from the GC column, the effluent is split, with one portion going to a detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor. This allows for the direct identification of odor-active compounds in a sample.
GC-O has been widely used in food flavor analysis to pinpoint the specific volatile compounds responsible for a product's characteristic aroma. pfigueiredo.org For example, in the analysis of soymilk, GC-O helped identify hexanal, (E,E)-2,4-nonadienal, and other compounds as key aroma-active components. acs.org In a study on tangerine hybrids, GC-O revealed the presence of odor-active compounds, including (E,E)-2,4-nonadienal, that were not detected by GC-MS alone. usda.gov
Aroma Extract Dilution Analysis (AEDA) is a method often used in conjunction with GC-O to determine the potency of odor-active compounds. In AEDA, a sample extract is serially diluted and analyzed by GC-O until no odor can be detected. The highest dilution at which a compound is still perceivable is its flavor dilution (FD) factor, which corresponds to its odor potency.
AEDA has been applied to various food products to rank the importance of different odorants. In a study of American Bourbon whisky, AEDA revealed 45 odor-active areas, with (E,E)-2,4-nonadienal being newly identified among 13 other aroma compounds. nih.gov Similarly, in comparing broiler and native chicken broths, AEDA showed that (E,E)-2,4-decadienal had the highest FD factor in both, while (E,E)-2,4-nonadienal was also identified as a key aroma compound with a high odor activity value. nih.govsigmaaldrich.com
Table 2: Odor Descriptors and Findings for 2,4-nonadienal from GC-O/AEDA Studies
| Isomer | Odor Descriptor | Matrix | Flavor Dilution (FD) Factor / Odor Activity Value (OAV) |
|---|---|---|---|
| (E,E)-2,4-nonadienal | Fatty, floral | Dairy products | Not specified |
| (E,E)-2,4-nonadienal | Fatty, greasy | Cantonese & Sichuan sausages | OAVs: 98.3 ± 24.4 (Cantonese), 69.2 ± 26.1 (Sichuan) |
| (E,E)-2,4-nonadienal | Frying oil | Liquid Cheddar whey | Potent aroma-active compound |
| (E,E)-2,4-nonadienal | Not specified | American Bourbon whisky | FD factor between 32-4096 |
| (E,E)-2,4-nonadienal | Not specified | Chicken broth | OAVs: 169 (Native Chicken), 28 (Broiler) |
| This compound | Not specified | Soymilk | Identified as a key aroma-active compound |
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an analytical technique that couples the separation capabilities of gas chromatography with the ion mobility-based separation of a drift tube IMS. chromatographyonline.com This combination provides a two-dimensional separation of volatile compounds, first by their retention time in the GC column and then by their drift time in the IMS cell. mdpi.com This dual separation enhances the identification and differentiation of compounds in complex samples. mdpi.com
GC-IMS has emerged as a valuable tool in food analysis for applications such as food classification, adulteration detection, and monitoring of production and storage. mdpi.com The technique is known for its high sensitivity and rapid response. chromatographyonline.com
In the analysis of different oyster samples, GC-IMS was used to create a fingerprint of volatile compounds, allowing for the qualitative analysis of the samples. mdpi.com A study on sock malodor demonstrated the capability of static headspace (SHS)-MCC-GC-IMS to separate and identify a wide range of volatile compounds, with detection limits in the low nanogram range for many substances. researchgate.net While this compound was not a target analyte in these specific examples, the proven capability of GC-IMS to analyze complex volatile profiles, including aldehydes like (E)-2-nonenal and octanal, indicates its suitability for the detection of 2,4-nonadienal isomers as well. researchgate.net The formation of monomer and dimer ions for various volatile compounds is a characteristic feature observed in GC-IMS analysis. researchgate.net
Sample Preparation Techniques
Effective sample preparation is a critical prerequisite for the successful chromatographic analysis of this compound. The goal is to isolate and concentrate the target analyte from the sample matrix while minimizing interferences.
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile compounds from various matrices. asianpubs.org It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis.
HS-SPME is valued for its simplicity, speed, and sensitivity. asianpubs.org The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time and temperature, and sample matrix properties. tandfonline.com For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for the analysis of a broad range of volatile compounds. nih.gov
This technique has been successfully coupled with GC-MS and GCxGC-TOFMS for the analysis of volatile compounds in a variety of food products. A robust HS-SPME-GC-MS method was developed for the quantification of 30 volatile compounds in fresh raw beef, demonstrating its applicability to solid food samples. unizar.es In the analysis of Chinese liquor (Baijiu), an optimized HS-SPME method coupled with GCxGC-TOFMS enabled the quantification of numerous trace aroma compounds. nih.gov Studies on watermelon juice have also utilized HS-SPME-GC-MS to identify key odorants, including various aldehydes. researchgate.net
Solvent Extraction and Solvent-Assisted Flavor Evaporation (SAFE)
Solvent-Assisted Flavor Evaporation (SAFE) is a high-vacuum distillation technique renowned for its gentle and artifact-free isolation of volatile and semi-volatile compounds from complex food matrices. researchgate.net This method is particularly effective for extracting thermally labile compounds like this compound, which can degrade or rearrange under harsher conditions. The process involves the distillation of a solvent extract of the sample under very low pressure (typically < 10⁻⁴ Pa), allowing for the separation of volatiles at low temperatures (e.g., 30-50°C). cabidigitallibrary.org This prevents the thermal degradation of the analyte and the formation of artifacts, ensuring that the resulting extract is representative of the original sample. researchgate.net
The choice of solvent is a critical parameter in the SAFE procedure. Different solvents are selected based on the polarity of the target analytes. In the analysis of lipid-rich foods, a combination of polar and non-polar solvents is often employed for comprehensive extraction. For instance, a study on dry-rendered beef fat used dichloromethane, pentane, ethyl ether, and methanol (B129727) to extract a wide range of volatile compounds, including the related isomer (E,E)-2,4-nonadienal. mdpi.comresearchgate.net Similarly, a diethyl ether-pentane mixture was used for extracting volatiles from watermelon juice before SAFE distillation. mdpi.com The combination of solvent extraction with SAFE has been successfully applied to identify key odorants, including various nonadienal isomers, in diverse products such as mat rush (igusa) nih.gov, American country ham nih.gov, and canned beets. core.ac.uk
Table 1: Application of SAFE in Volatile Compound Analysis
| Matrix | Target Compound(s) Mentioned | Extraction Solvent(s) | Reference |
|---|---|---|---|
| Mat rush (igusa) | (E,Z)-2,6-nonadienal, (E,E)-2,4-nonadienal | Not specified | nih.gov |
| Dry-rendered beef fat | (E,E)-2,4-nonadienal | Dichloromethane, Pentane | mdpi.comresearchgate.net |
| Watermelon Juice | (E,Z)-2,6-nonadienal, (E,E)-2,4-nonadienal | Diethyl ether-pentane | mdpi.com |
| American Country Ham | Lipid oxidation products | Not specified | nih.gov |
Spectroscopic and High-Resolution Mass Spectrometry
Nuclear Magnetic Resonance (NMR) for Intermediate Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of compounds, including the intermediates in the formation of this compound. researchgate.net ¹H NMR and ¹³C NMR are particularly useful for identifying and quantifying the products of lipid peroxidation. nih.govunav.edu The technique can monitor the disappearance of substrates, such as the bis-allylic protons of polyunsaturated fatty acids (PUFAs), and the appearance of primary and secondary oxidation products. nih.gov
In the context of nonadienal formation, ¹H NMR can identify key functional groups in lipid hydroperoxides, the primary precursors. The chemical shifts of aldehydic protons, typically found in the 8.0 to 10.5 ppm range, allow for the identification and differentiation of various aldehyde classes, including alkanals, (E)-2-alkenals, and (E,E)-2,4-alkadienals, which are formed during lipid oxidation. nih.govresearchgate.net For example, specific ¹H NMR data for the related isomer, (E,E)-2,4-nonadienal, has been characterized, aiding in its identification. imreblank.chrsc.org Furthermore, techniques like ³¹P NMR can be employed with trapping agents to detect and quantify peroxide intermediates in aqueous environments like lipid emulsions, providing further insight into the initial stages of oxidation pathways. nih.gov
Table 2: Key ¹H NMR Signals in Lipid Oxidation Analysis
| Proton Type | Typical Chemical Shift (ppm) | Significance | Reference |
|---|---|---|---|
| Aldehydic Protons | 8.0 - 10.5 | Indicates formation of secondary oxidation products like nonadienal. | nih.gov |
| Olefinic Protons | 5.0 - 6.5 | Changes in these signals indicate alterations in fatty acid double bonds. | nih.gov |
| Bis-allylic Protons | ~2.8 | Decrease in signal intensity indicates oxidation of PUFAs. | nih.gov |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS, UPLC-TOF/MS) for Non-Volatile Precursors and Intermediates
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or time-of-flight mass spectrometry (TOF/MS) provides a high-resolution, sensitive, and specific platform for the analysis of non-volatile precursors and intermediates of this compound. mdpi.comfrontiersin.org These techniques are ideal for studying complex reaction mixtures and identifying compounds that are not amenable to gas chromatography without derivatization.
A significant application is in the study of the Maillard reaction, where aldehydes like nonadienal react with amino acids. One study utilized UPLC-TOF/MS and UPLC-MS/MS to identify and quantify non-volatile thiazolidine (B150603) derivatives formed from the reaction of cysteine and glucose with various aldehydes, including (E,E)-2,4-nonadienal and (E,Z)-2,6-nonadienal. nih.gov The high mass accuracy of TOF-MS allows for the determination of elemental compositions, while the fragmentation patterns from MS/MS confirm the structures of these intermediates. nih.gov This approach is crucial for understanding how lipid oxidation products interact with other food components to influence flavor and stability. UPLC-Q-TOF-MS is also widely used in lipidomics to profile the fatty acid precursors that lead to the formation of nonadienal, providing a comprehensive view of the lipid landscape in various food matrices. mdpi.com
Isotopic Labeling and Quantitation Approaches (e.g., Stable Isotope Dilution Assay)
Stable Isotope Dilution Assay (SIDA) is the gold standard for accurate quantification of volatile compounds, including this compound. This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated or ¹³C-labeled) to the sample as an internal standard. mdpi.comnih.gov Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-extracts and co-analyzes with the target compound, effectively correcting for losses during sample preparation and analysis. bioscientifica.com
The quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard. SIDA has been successfully used to quantify key aroma compounds, including the related (E,Z)-2,6-nonadienal and (E,E)-2,4-decadienal, in complex food systems like meat gravies and fermented flour. nih.govnih.govacs.org The synthesis of labeled standards, such as [3,4-²H₂]-(E,E)-2,4-nonadienal, is a prerequisite for this technique and has been reported in the literature. imreblank.ch Isotopic labeling is also a powerful tool for metabolic studies, allowing researchers to trace the fate of precursors like labeled fatty acids as they are converted into oxidation products such as nonadienal. mdpi.combioscientifica.combiorxiv.org
Omics-Based Methodologies
Untargeted Metabolomics for Volatile Profiling
Untargeted metabolomics aims to capture a comprehensive snapshot of all small molecules (metabolites) in a biological system at a specific point in time. rsc.org When applied to volatile analysis, this approach, often termed "volatilomics," uses techniques like GC-MS to profile the entire spectrum of volatile organic compounds (VOCs), including this compound and its isomers. This holistic view allows for the identification of patterns and markers associated with specific conditions, such as different food processing methods or genetic varieties. unimi.it
For instance, untargeted metabolomics has been used to compare the VOC profiles of different cucumber lines, revealing that levels of 2,4-nonadienal were significantly different among the groups, correlating with variations in their fatty acid precursors. frontiersin.org In another study, this approach identified key aroma-active compounds, including (E,Z)-2,6-nonadienal, in oyster enzymatic hydrolysates. nih.gov Untargeted metabolomics has also been applied to investigate the precursors of (E,E)-2,4-nonadienal in chicken meat and to monitor the downregulation of this aldehyde during the processing of tea, which is desirable for improving flavor quality. nih.govpan.olsztyn.pl This methodology provides valuable insights into the complex interplay of metabolic pathways that lead to the formation of specific volatile profiles.
Genomic Screening and Quantitative Trait Loci (QTL) Mapping
Genomic screening and QTL mapping are powerful tools used to identify specific regions of the genome that are associated with the variation of a quantitative trait, such as the concentration of a volatile compound. While specific QTL mapping studies for this compound are not extensively documented, research on the closely related (E,E)-2,4-nonadienal and other C9 aldehydes in plants like tomato and cucumber illustrates the utility of this approach.
In a genome-wide association study (GWAS) on a diverse collection of 174 tomato accessions, researchers identified several marker-trait associations (MTAs) for flavor-related volatiles. nih.gov For (E,E)-2,4-nonadienal, three significant MTAs were detected, linking specific molecular markers on different chromosomes to the production of this compound. nih.gov These findings suggest that the trait is polygenic, controlled by multiple loci across the genome. nih.gov
Similarly, studies in cucumber have identified QTLs associated with various C6 and C9 aroma compounds. nih.govresearchgate.net In one study, a QTL designated qal9-3.1 was associated with (E,E)-2,4-nonadienal. researchgate.net More extensive research on the cucumber aroma compound (E,Z)-2,6-nonadienal has led to the identification of major QTLs and the subsequent pinpointing of candidate genes, such as those in the lipoxygenase (LOX) family, which are critical for its biosynthesis. nih.gov These studies provide a clear roadmap for how QTL mapping can be applied to dissect the genetic basis of C9 aldehyde formation.
Table 1: Summary of QTL Mapping Findings for 2,4-Nonadienal Isomers and Related Compounds
| Compound | Species | Method | Chromosome/Locus | Associated Marker | Phenotypic Variation Explained (%) |
| (E,E)-2,4-Nonadienal | Tomato (Solanum lycopersicum) | GWAS | 5 | TGS639 | Not Specified |
| (E,E)-2,4-Nonadienal | Tomato (Solanum lycopersicum) | GWAS | 6 | TES628 | Not Specified |
| (E,E)-2,4-Nonadienal | Tomato (Solanum lycopersicum) | GWAS | 9 | TES36 | Not Specified |
| (E,E)-2,4-Nonadienal | Cucumber (Cucumis sativus) | QTL Mapping | 3 | qal9-3.1 | Not Specified |
| (E,Z)-2,6-Nonadien-1-ol (precursor related to C9 aldehydes) | Cucumber (Cucumis sativus) | QTL Mapping | 2 | qol8-2.1 | 10.97 (LOD Score) |
Data sourced from multiple studies on tomato and cucumber genetics. nih.govnih.govresearchgate.net
Weighted Gene Co-expression Network Analysis (WGCNA) in Metabolite-VOC Correlations
Weighted Gene Co-expression Network Analysis (WGCNA) is a systems biology approach used to describe the correlation patterns among genes across a set of samples. It allows for the identification of modules of highly co-expressed genes and the correlation of these modules with specific traits, such as the abundance of metabolites or volatile organic compounds (VOCs).
A significant application of this methodology was demonstrated in a study of chicken breast muscle, where WGCNA was used to investigate the precursors of key VOCs. nih.gov The analysis identified a specific co-expression module (the "blue module") that was strongly and positively correlated with the concentration of (E,E)-2,4-nonadienal (r = 0.88). nih.govscribd.com By examining the genes and metabolites within this module, researchers were able to identify key precursor metabolites whose presence was linked to the formation of the aldehyde. nih.gov The study concluded that the amino acids L-tyrosine and L-asparagine, along with adenosine (B11128) and valine, were the main precursors of (E,E)-2,4-nonadienal in chicken breast tissue. nih.govscribd.comfrontiersin.org
In the context of plant biology, WGCNA has been used to identify gene modules associated with C9 aroma production in cucumber. oup.com One study found a module (also designated "blue") that had the highest correlation with C9 aroma content, including the gene CsLOX09, which is known to be involved in the lipoxygenase pathway that produces these aldehydes. oup.com This demonstrates how WGCNA can bridge the gap between transcriptomic data and the ultimate phenotype of aroma production.
Table 2: WGCNA Findings for (E,E)-2,4-Nonadienal in Chicken Breast Muscle
| Correlated Trait | Biological Matrix | Identified Module | Correlation Coefficient (r) | p-value | Key Associated Precursor Metabolites |
| (E,E)-2,4-Nonadienal | Chicken Breast Muscle | Blue Module | 0.88 | 3.00E-05 | L-Tyrosine, L-Asparagine, Adenosine, Valine |
Data from a study on the metabolic precursors of volatile compounds in chicken. nih.govscribd.com
Chemoenzymatic and Biotechnological Production Approaches
Industrial Production Methods
The industrial synthesis of 2,4-nonadienal isomers is primarily driven by the need for cost-effective and scalable processes. A common method involves the controlled autoxidation of unsaturated fatty acids, particularly linoleic acid, which is abundant in vegetable oils. This process uses oxygen or peroxides to create hydroperoxides from linoleic acid, which are then cleaved to produce a variety of shorter-chain aldehydes, including 2,4-nonadienal. Metal ions like Fe²+ or Cu⁺ can be used as catalysts to facilitate this reaction.
Another established industrial method is the oxidative degradation of methyl and ethyl esters of linoleic acid. perfumerflavorist.com While (E,E)-2,4-nonadienal is one of the few unsaturated C9-aldehydes produced industrially, there are no known rich natural sources of this specific flavor compound, making synthesis a key area of focus. perfumerflavorist.com
Table 1: Industrial Production Parameters for 2,4-Nonadienal via Controlled Autoxidation
| Parameter | Condition |
| Reactants | Linoleic acid, oxygen/air |
| Catalyst | Metal ions (e.g., Fe²⁺, Cu⁺) at 0.1–1.0 wt% |
| Temperature | 50–70°C |
| Duration | 24–48 hours |
This table summarizes typical conditions for the industrial production of 2,4-nonadienal through the controlled autoxidation of linoleic acid.
Biocatalytic Synthesis Routes
Biocatalytic methods offer a more sustainable and specific alternative to traditional chemical synthesis. These approaches utilize the lipoxygenase (LOX) pathway, a natural process in plants and other organisms that produces various volatile compounds. mdpi.comnih.gov
The LOX pathway involves a series of enzymatic reactions. First, lipoxygenase (LOX) catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs) like linoleic and linolenic acid to form hydroperoxides (HPOs). mdpi.comresearchgate.net Subsequently, a hydroperoxide lyase (HPL) cleaves these HPOs to generate C6 or C9 aldehydes. mdpi.comresearchgate.net For instance, 9-hydroperoxides are converted into a C9 aldehyde, such as (3Z)-nonenal from 9-hydroperoxyoctadecadienoic acid (9-HPOD). mdpi.com
Recent advancements have focused on using lipoxygenases to catalyze the oxidation of linoleic acid, which enhances stereoselectivity and reduces energy consumption and toxic byproducts compared to traditional chemical methods. Soybean lipoxygenase is a commonly used enzyme for this purpose. Researchers have also explored using crude plant extracts containing the necessary enzymes for the production of these "green leaf volatiles." researchgate.net
Table 2: Enzymatic Oxidation Conditions for 2,4-Nonadienal Synthesis
| Parameter | Condition |
| Enzyme | Soybean lipoxygenase (EC 1.13.11.12) |
| pH | 6.5–7.5 |
| Temperature | 25–37°C |
| Duration | 4–8 hours |
This table outlines the typical reaction conditions for the biocatalytic synthesis of 2,4-nonadienal using soybean lipoxygenase.
Genetic Engineering for Enhanced Bioproduction
Genetic engineering offers a powerful tool to enhance the bioproduction of specific flavor compounds like (E,Z)-2,4-nonadienal. By modulating the expression of key enzymes in the LOX pathway, it is possible to control and increase the yield of desired aldehydes.
A key focus of this research is the manipulation of lipoxygenase (LOX) and hydroperoxide lyase (HPL) gene expression in various organisms. nih.govresearchgate.net For example, studies in cucumber have shown that the expression of different LOX and HPL genes correlates with the production of C6 and C9 aldehydes at different stages of fruit development. researchgate.net Specifically, increased 9-HPL activity is associated with higher C9 aldehyde content. researchgate.net
Scientists have successfully engineered microorganisms like Saccharomyces cerevisiae to produce 9-carbon aldehydes by introducing LOX and HPL genes from plants such as Nicotiana benthamiana and Cucumis melo. nih.gov This approach allows for the whole-cell biotransformation of readily available PUFAs into valuable aldehydes. nih.gov By optimizing gene expression levels and reaction conditions, researchers have achieved significant increases in product titers. nih.gov This strategy holds the potential to be adapted for the production of a wide variety of aldehyde flavor and fragrance compounds. nih.gov
Furthermore, research on plant defense responses has revealed that the lipoxygenase pathway is activated during events like microbial attack, leading to the production of antimicrobial compounds, including various aldehydes. nih.gov Understanding these natural defense mechanisms could provide further insights for genetically engineering plants with enhanced flavor profiles or disease resistance.
Future Research Directions and Unanswered Questions
Elucidation of Specific Isomeric Contributions to Flavor and Biological Activity
Future research should focus on isolating each isomer and characterizing its individual sensory attributes and biological activities. This will require sophisticated analytical techniques to separate and identify the isomers with high purity. Comparative studies could then be conducted to determine the specific odor and flavor characteristics of each, as well as their unique interactions with biological systems. This knowledge will be invaluable for the food industry in creating more targeted and desirable flavor profiles and for the biomedical field in understanding the specific health implications of these compounds.
Table 1: Isomers of 2,4-Nonadienal
| Isomer | Systematic Name | CAS Registry Number |
| (E,E)-2,4-nonadienal | (2E,4E)-nona-2,4-dienal | 5910-87-2 |
| (E,Z)-2,4-nonadienal | (2E,4Z)-nona-2,4-dienal | 21661-99-4 |
| (Z,E)-2,4-nonadienal | (2Z,4E)-nona-2,4-dienal | Not available |
| (Z,Z)-2,4-nonadienal | (2Z,4Z)-nona-2,4-dienal | Not available |
Data sourced from various chemical databases.
Comprehensive Understanding of Reaction Kinetics in Complex Food Systems
This compound is a product of lipid oxidation and can participate in a variety of chemical reactions within complex food matrices, such as the Maillard reaction. nih.govisnff-jfb.com The kinetics of these reactions, including their rates and the factors that influence them, are still not fully understood. For instance, the presence of other compounds, such as amino acids and sugars, can significantly impact the degradation and transformation of this compound, leading to the formation of new flavor and aroma compounds. nih.gov
Future research should aim to develop a more comprehensive understanding of these reaction kinetics. This could involve the use of model systems to study the interactions of this compound with other food components under various processing and storage conditions. researchgate.net By elucidating these reaction pathways and kinetics, it may be possible to better control the formation of desirable and undesirable flavors in food products.
Advanced Modeling of Aroma Interactions and Perceptual Thresholds
The perception of flavor is a complex process that involves the interaction of multiple aroma compounds. The perceived intensity of this compound can be influenced by the presence of other volatile compounds, a phenomenon known as aroma interaction. scispace.com These interactions can be synergistic, where the perceived intensity is greater than the sum of the individual components, or antagonistic, where the intensity is reduced. mdpi.com
Exploration of Novel Bioproduction Systems
Currently, this compound is primarily produced through chemical synthesis or is formed naturally in foods through lipid oxidation. perfumerflavorist.com However, there is growing interest in developing sustainable and cost-effective methods for its production. One promising avenue is the use of novel bioproduction systems, such as microbial fermentation or enzymatic catalysis.
Future research should focus on identifying and engineering microorganisms or enzymes that can efficiently convert renewable feedstocks into this compound. This could involve screening for novel biocatalysts in nature or using metabolic engineering to create customized production strains. The development of such bioproduction systems could provide a more sustainable and environmentally friendly alternative to traditional chemical synthesis.
Deeper Mechanistic Insights into Biological Roles and Interactions
Beyond its role as a flavor compound, this compound has been shown to have various biological activities. However, the underlying mechanisms of these activities are not yet fully understood. For example, the specific molecular targets and signaling pathways through which this compound exerts its effects in biological systems remain to be elucidated.
Future research should aim to provide deeper mechanistic insights into the biological roles and interactions of this compound. This could involve the use of advanced techniques, such as transcriptomics, proteomics, and metabolomics, to identify the molecular changes induced by this compound in cells and tissues. frontiersin.org A better understanding of its biological mechanisms could open up new avenues for its application in nutrition and medicine.
Q & A
Q. How to design a study investigating this compound’s role in Maillard reaction pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
